Valérate de bétaméthasone

Vue d'ensemble

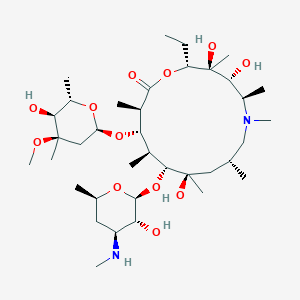

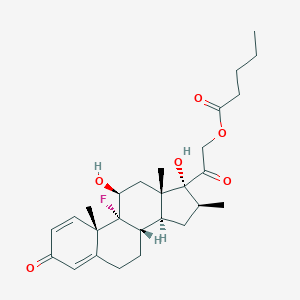

Description

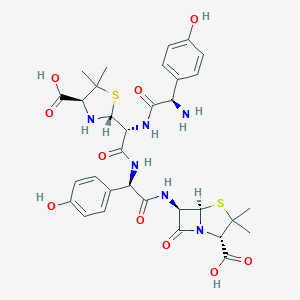

Betamethasone 21-valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis . This compound is available in different forms, including creams, ointments, lotions, and aerosols, and is effective in reducing symptoms like redness, itching, and swelling .

Applications De Recherche Scientifique

Betamethasone 21-valerate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and gene expression in various cell lines.

Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions. It is also investigated for its potential in treating other inflammatory diseases.

Industry: Utilized in the formulation of topical pharmaceutical products and in the development of new drug delivery systems

Mécanisme D'action

Target of Action

Betamethasone 21-valerate, a long-acting corticosteroid, primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

Betamethasone 21-valerate acts by binding to the glucocorticoid receptors, leading to changes in gene transcription . This binding results in the synthesis of proteins that have anti-inflammatory and immunosuppressive effects . It inhibits the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Biochemical Pathways

Betamethasone 21-valerate affects several biochemical pathways. It inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . This suppression reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it promotes the production of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Topically applied betamethasone valerate can be absorbed percutaneously in sufficient amounts to produce systemic effects . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The primary result of betamethasone 21-valerate’s action is the reduction of inflammation and immune responses. This makes it effective in managing various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is also used to manage several disease states including autoimmune disorders .

Action Environment

The action of betamethasone 21-valerate can be influenced by various environmental factors. For instance, the integrity of the skin (intact vs. abraded) can affect the extent of the drug’s absorption . Additionally, the use of occlusive dressings can enhance the percutaneous absorption of the drug . The drug’s efficacy and stability can also be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Betamethasone 21-valerate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the intra-molecular isomerisation of betamethasone 17-valerate to 21-valerate in a developmental topical cream for treatment of atopic dermatitis and psoriasis .

Cellular Effects

Betamethasone 21-valerate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Betamethasone 21-valerate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone 21-valerate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .

Dosage Effects in Animal Models

The effects of Betamethasone 21-valerate vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .

Metabolic Pathways

Betamethasone 21-valerate is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Betamethasone 21-valerate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Betamethasone 21-valerate and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betamethasone 21-valerate is synthesized through the esterification of betamethasone with valeric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of betamethasone 21-valerate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and quality control using high-performance liquid chromatography (HPLC) to ensure the absence of impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Formation of betamethasone 21-carboxylic acid.

Reduction: Formation of betamethasone 21-alcohol.

Substitution: Formation of halogenated derivatives of betamethasone.

Comparaison Avec Des Composés Similaires

- Betamethasone dipropionate

- Hydrocortisone

- Dexamethasone

- Clobetasol propionate

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROCCAEIIKMJT-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945051 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-28-0 | |

| Record name | Betamethasone 21-valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 21-valerate (beta) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2240-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of betamethasone 21-valerate in skin models?

A1: Research using a living skin equivalent (LSE) demonstrates that betamethasone 21-valerate is rapidly metabolized into betamethasone by skin esterases. [] This suggests that betamethasone 21-valerate might act as a prodrug, being converted to its active form, betamethasone, within the skin. [] Interestingly, betamethasone 17-valerate, another ester of betamethasone, exhibits minimal metabolism in the LSE, indicating different metabolic pathways for these two esters. []

Q2: How does the stability of betamethasone 17-valerate compare to betamethasone 21-valerate in topical formulations?

A2: Betamethasone 17-valerate, a commonly used topical corticosteroid, can degrade into betamethasone 21-valerate and betamethasone alcohol. [, ] This degradation process is influenced by factors like the diluent used and its concentration. [] Notably, betamethasone 17-valerate undergoes significant degradation (over 60%) within 6 hours when incorporated into an emulsifying ointment, highlighting the importance of considering formulation stability. []

Q3: What analytical techniques are employed to study betamethasone and its derivatives?

A3: High-performance liquid chromatography (HPLC) serves as a primary method for analyzing betamethasone and its related compounds, including betamethasone 17-valerate, betamethasone 21-valerate, and betamethasone dipropionate. [, , ] This technique enables the separation and quantification of these compounds, aiding in the investigation of their stability, degradation profiles, and presence in pharmaceutical preparations. [, ] Additionally, thin-layer chromatography (TLC) coupled with densitometry provides a rapid and cost-effective method for qualitatively analyzing betamethasone and its derivatives in various pharmaceutical formulations. []

Q4: What strategies are being explored to enhance the stability of betamethasone esters in topical formulations?

A4: Research suggests that incorporating photostabilizers like vanillin, butyl hydroxytoluene, and titanium dioxide into cream and gel formulations can enhance the photostability of betamethasone esters, including betamethasone valerate and betamethasone dipropionate. [] Notably, titanium dioxide demonstrates superior efficacy, providing significant protection (33-42%) against photodegradation compared to control formulations. [] This highlights the potential of utilizing specific excipients to improve the stability and shelf life of topical formulations containing betamethasone esters.

Q5: What is the significance of studying the lipophilicity of betamethasone and its derivatives?

A5: Understanding the lipophilicity of betamethasone and its related compounds, including betamethasone 17-valerate, betamethasone 21-valerate, and betamethasone dipropionate, is crucial for predicting their behavior in biological systems. [] Reversed-phase high-performance thin-layer chromatography (RP-HPTLC) serves as a valuable tool to determine their lipophilicity, expressed as R(MW) values. [] This information aids in understanding their permeation through biological membranes and potentially optimizing their formulation for enhanced delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.